Lercanidipine hydrochloride hemihydrate is synthesized through various chemical processes and is commercially available from pharmaceutical companies, notably Recordati S.p.A. The compound is not officially recognized in any pharmacopoeia, and there are currently no standardized methods for quality control or dissolution testing for its formulations .
The synthesis of lercanidipine hydrochloride involves several chemical reactions. One notable method includes the reaction of 1,4-dihydro-2,6-dimethyl-5-methoxycarbonyl-4-(3-nitrophenyl)pyridine-3-carboxylic acid with thionyl chloride in dichloromethane and dimethylformamide, followed by esterification with 2,N-dimethyl-N-(3,3-diphenylpropyl)-1-amino-2-propyl alcohol .
The process can yield lercanidipine in a non-hygroscopic crystalline form, minimizing unwanted by-products. A preferred method for obtaining the hydrochloride hemihydrate salt involves crystallization from water containing hydrochloric acid and sodium chloride, resulting in a product with a melting point between 119°C and 123°C .
Lercanidipine hydrochloride hemihydrate features a complex molecular structure characterized by multiple functional groups that contribute to its pharmacological properties. The IUPAC name for this compound is:
The molecular weight of lercanidipine hydrochloride hemihydrate is approximately 657.20 g/mol . The compound displays significant lipophilicity, which aids in its absorption and action within biological systems.
Lercanidipine undergoes various chemical reactions during its synthesis and metabolism. In the synthesis process, key reactions include esterification and acylation. The compound's interactions with biological systems primarily involve calcium channel inhibition, where it blocks calcium influx into cells, leading to vasodilation and decreased blood pressure .
Lercanidipine functions as a selective calcium channel blocker. It inhibits the influx of extracellular calcium across myocardial and vascular smooth muscle cell membranes. This inhibition occurs through conformational changes in the calcium channels or interference with calcium release from the sarcoplasmic reticulum. The resultant decrease in intracellular calcium levels leads to relaxation of smooth muscle cells, dilation of blood vessels, reduced total peripheral resistance, and ultimately lower blood pressure .
Lercanidipine hydrochloride hemihydrate is primarily used in clinical settings for managing hypertension. Its unique pharmacokinetic properties allow it to be effective over extended periods without significant accumulation in the body. In addition to hypertension management, it may also be utilized in treating chronic stable angina pectoris and Prinzmetal's variant angina due to its vasodilatory effects .
CAS No.: 163000-63-3
CAS No.: 99593-25-6
CAS No.: 618903-56-3
CAS No.: 14021-23-9
CAS No.: 85815-37-8
CAS No.: 207740-41-8